![molecular formula C19H18N2O B12560233 (R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 199678-82-5](/img/structure/B12560233.png)
(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a dihydrobenzofuran moiety fused to a tetrahydropyridoindole framework The stereochemistry of the compound is specified by the ®-configuration at the 1beta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of an appropriate phenol derivative with an epoxide under acidic conditions to form the dihydrobenzofuran ring.
Construction of the Tetrahydropyridoindole Framework: This step involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by reduction to form the tetrahydropyridoindole structure.
Coupling of the Two Fragments: The final step involves the coupling of the dihydrobenzofuran moiety with the tetrahydropyridoindole framework through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or dihydrobenzofuran moieties using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole nitrogen or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or sulfonyl chlorides, nucleophilic substitution using alkyl halides or amines.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Formation of fully reduced tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione: A compound with a similar chroman structure.
Uniqueness
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its combination of a dihydrobenzofuran moiety with a tetrahydropyridoindole framework. This structural motif imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
199678-82-5 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H18N2O/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17/h1-6,11,18,20-21H,7-10H2/t18-/m1/s1 |
InChIキー |
RQEHSDWWBXNMPR-GOSISDBHSA-N |
異性体SMILES |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
正規SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
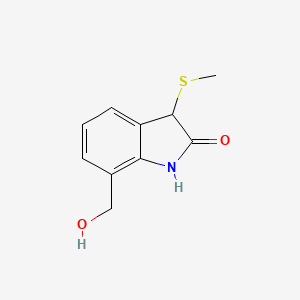
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
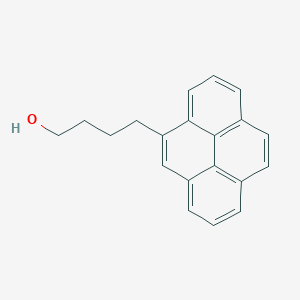
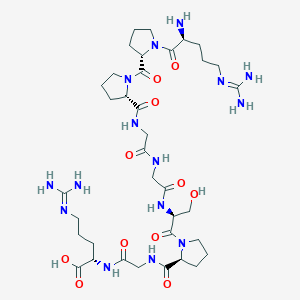
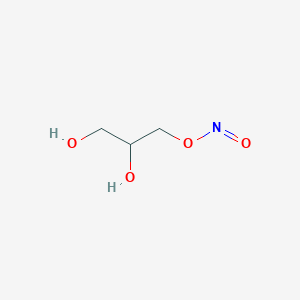
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
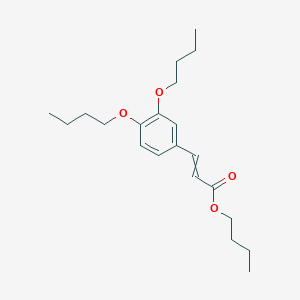
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
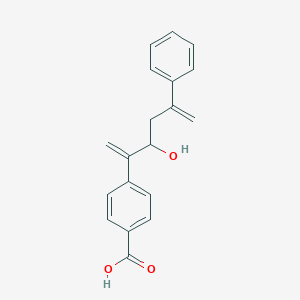
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
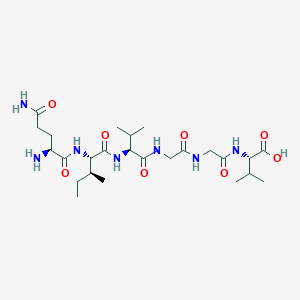
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)

